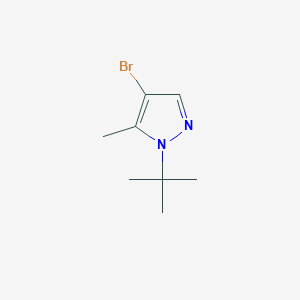
4-bromo-1-tert-butyl-5-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom, a tert-butyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylhydrazine with 4-bromo-3-methyl-1-butanone in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4-amino-1-tert-butyl-5-methyl-1H-pyrazole.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of 1-tert-butyl-5-methyl-1H-pyrazole.
Scientific Research Applications
4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-bromo-1-tert-butyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and tert-butyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Lacks the tert-butyl and methyl groups, making it less sterically hindered and potentially less selective in biological applications.
1-tert-Butyl-3-methyl-1H-pyrazole:
Uniqueness
4-Bromo-1-tert-butyl-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the tert-butyl and methyl groups enhance its stability and selectivity in various applications .
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
4-bromo-1-tert-butyl-5-methylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-6-7(9)5-10-11(6)8(2,3)4/h5H,1-4H3 |
InChI Key |
VUBXDFAKLRPPRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
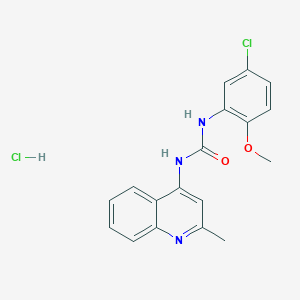
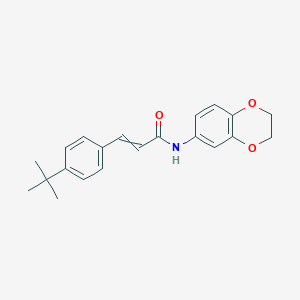
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)

![2-[4-(dimethylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12461968.png)
![N-cyclohexyl-2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B12461986.png)
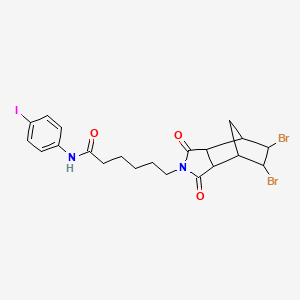
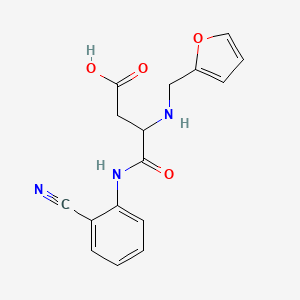

![ethyl 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462004.png)
![1-(4-chlorophenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12462013.png)
![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B12462020.png)
